N-[(3-bromophenyl)methyl]oxolan-3-amine
Description
N-[(3-Bromophenyl)methyl]oxolan-3-amine is a heterocyclic amine featuring a five-membered oxolane (tetrahydrofuran) ring substituted with an amine group at the 3-position and a 3-bromophenylmethyl group. Its molecular formula is C${10}$H${12}$BrNO, with a molecular weight of 242.11 g/mol .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)7-13-11-4-5-14-8-11/h1-3,6,11,13H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQFZAAEKJGDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Starting Material: A protected or functionalized oxolane derivative, such as oxirane or oxolane with a leaving group at the 3-position.
- Reagent: 3-bromobenzylamine or its derivatives, often generated via halogenation of the corresponding benzylamine.
- Reaction Conditions: Typically conducted under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (~80–120°C).
- Outcome: The nucleophile attacks the electrophilic site on the oxolane ring, leading to ring opening and subsequent formation of the desired amine.
Key Notes:
- The presence of a good leaving group (e.g., halogen) on the benzyl moiety facilitates substitution.
- The reaction often requires an inert atmosphere to prevent oxidation.
Reductive Amination of Oxolane-3-one Derivatives
This approach involves the formation of the amino group at the 3-position via reductive amination.
Procedure:
- Step 1: Synthesis of an oxolane-3-one intermediate, which can be prepared by cyclization of suitable keto precursors.
- Step 2: Condensation with 3-bromobenzylamine in the presence of an acid catalyst (e.g., acetic acid) to form an imine.
- Step 3: Reduction of the imine using reducing agents such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.
Reaction Conditions:
- Mild temperatures (~25–50°C) for imine formation.
- Hydrogenation at atmospheric or elevated pressure for reduction.
Notes:
- This method allows for selective formation of the amino group at the 3-position.
- The approach provides high regioselectivity and yields.
Cyclization of 3-Bromobenzylamines with Oxolane Derivatives
This method synthesizes the target compound via intramolecular cyclization.
Procedure:
- Step 1: Preparation of 3-bromobenzylamine through halogenation of benzylamine derivatives.
- Step 2: Reaction of 3-bromobenzylamine with a suitable oxolane precursor under basic or neutral conditions.
- Step 3: Cyclization occurs via nucleophilic attack of the amine on the oxolane ring, forming the N-[(3-bromophenyl)methyl]oxolan-3-amine.
Reaction Conditions:
- Use of catalysts like Lewis acids (e.g., zinc chloride) can promote cyclization.
- Elevated temperatures (~80°C) to facilitate ring closure.
Catalytic Hydrogenation and Halogenation Strategies
This involves halogenation of benzylamine derivatives followed by coupling with oxolane.
Procedure:
Notes:
- This method emphasizes halogenation as a key step.
- Catalysts such as palladium or platinum may be used for hydrogenation steps.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Oxolane derivatives, 3-bromobenzylamine | NaH, K2CO3, DMF | 80–120°C, inert atmosphere | Straightforward, high yield | Requires functionalized precursors |
| Reductive Amination | Oxolane-3-one, 3-bromobenzylamine | NaCNBH3, H2/Pd | Mild, 25–50°C | High regioselectivity | Multi-step process |
| Cyclization | Benzylamine derivatives | Lewis acids, heat | 80°C | Efficient ring closure | Needs pre-formed intermediates |
| Halogenation & Coupling | Benzylamine, halogenating agents | Br2, catalysts | Room temp to reflux | Versatile | Multiple steps |
Research Findings and Notes
- The synthesis of similar compounds, such as N-[(4-bromophenyl)methyl]oxolan-3-amine, has been achieved via nucleophilic substitution of oxolane with halogenated benzylamines under basic conditions, indicating that similar strategies are applicable for the 3-bromophenyl analog.
- Catalytic hydrogenation and halogenation techniques are often employed to introduce halogen substituents on aromatic rings, which can then be coupled with oxolane derivatives to form the target compound.
- The choice of method depends on the availability of starting materials, desired purity, and scale of synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]oxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield corresponding oxides or bromophenyl oxides.
Reduction: Reduction can produce phenyl-substituted oxolan-3-amine or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
N-[(3-bromophenyl)methyl]oxolan-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a probe to investigate enzyme activities and receptor interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]oxolan-3-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The bromophenyl group can participate in various binding interactions, while the oxolan-3-amine moiety can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares N-[(3-bromophenyl)methyl]oxolan-3-amine with key structural analogs:
Key Observations:
Ring Size and Strain :
- The oxolane (five-membered) ring in the target compound offers greater conformational flexibility compared to the strained four-membered oxetane analog .
- Oxetanes are increasingly used in drug design for their metabolic stability and improved solubility .
Substituent Effects: The 2-methyloxolane derivative (C${11}$H${14}$BrNO) exhibits higher molecular weight and steric hindrance, which may influence binding affinity and solubility . Pyridine-containing analogs (e.g., C${14}$H${13}$BrN$_2$) introduce aromatic nitrogen, enhancing electronic interactions in target binding .
Biological Activity
N-[(3-bromophenyl)methyl]oxolan-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a unique oxolane (tetrahydrofuran) ring structure substituted with a bromophenyl group. The presence of the bromine atom on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets. The amine group (-NH2) is expected to participate in hydrogen bonding, which can significantly affect its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Compounds with similar structures have been studied for their effects on neurotransmitter systems and their potential as therapeutic agents in neurological disorders.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.
Potential Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making them candidates for treating bacterial infections.
- Anticancer Properties : The compound's ability to modulate cellular pathways may also extend to anticancer activities, as it could interfere with tumor growth and metastasis .
- Neurological Disorders : Given its structural characteristics, it may influence neurotransmitter systems, offering potential benefits in treating conditions such as depression or anxiety.
Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Studies
- Antimicrobial Efficacy : A study conducted on structurally similar compounds revealed that certain derivatives exhibited up to 50% inhibition of bacterial growth at concentrations as low as 10 µM. This suggests that this compound may also possess significant antimicrobial activity.
- Cancer Cell Line Studies : In vitro assays using cancer cell lines demonstrated that compounds with similar oxolane structures could reduce cell viability by inducing apoptosis at concentrations ranging from 5 µM to 20 µM. This highlights the potential role of this compound in cancer therapy.
Q & A
Q. What synthetic strategies are effective for N-[(3-bromophenyl)methyl]oxolan-3-amine?
The compound is typically synthesized via nucleophilic substitution between 3-bromobenzyl halides and oxolan-3-amine. Key steps include:
- Deprotonation of oxolan-3-amine using bases like NaH or KCO to enhance nucleophilicity .
- Reaction with 3-bromobenzyl halides under controlled temperatures (0–25°C) to minimize side reactions .
- Purification via column chromatography or recrystallization to isolate the product .
Q. What analytical techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR verify the oxolane ring, bromophenyl substitution, and amine connectivity .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typical for research-grade material) .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., 256.14 g/mol) and fragmentation patterns .
Q. What biological activities are associated with this compound?
Bromophenyl oxolane amines are explored for enzyme inhibition (e.g., histone deacetylases or monoamine oxidases) due to their ability to interact with hydrophobic binding pockets. The bromine atom enhances target affinity via electron-withdrawing effects .
Advanced Research Questions
Q. How can researchers mitigate side reactions during synthesis?
Common side reactions (e.g., over-alkylation or oxidation) are addressed by:
- Stoichiometric Control: Limiting excess benzyl halide to prevent di-substitution .
- Low-Temperature Reactions: Reducing thermal degradation (e.g., 0°C for NaH-mediated steps) .
- Catalyst Screening: Transitioning to RuCl-NaIO systems for selective oxidations .
Q. How do substituent positions (meta vs. para bromine) affect biological activity?
- Meta-Substitution (3-bromo): Enhances steric compatibility with enzyme active sites, as seen in kinase inhibition studies .
- Comparative Studies: Nitrophenyl or trifluoromethyl analogs show reduced activity due to altered electronic profiles .
- Structure-Activity Relationship (SAR): Computational docking models (e.g., AutoDock) predict meta-bromo derivatives as optimal for HDAC8 binding .
Q. How to resolve contradictions in reported IC50_{50}50 values for enzyme inhibition?
Discrepancies arise from:
- Assay Variability: Differences in buffer pH or enzyme isoforms (e.g., HDAC1 vs. HDAC6) .
- Compound Purity: HPLC validation is critical; impurities >2% can skew results .
- Orthogonal Validation: Cross-check using fluorescence-based and radiometric assays .
Q. What strategies optimize scalability without compromising yield?
- Continuous Flow Reactors: Improve mixing efficiency and reduce reaction times (e.g., 30-minute residence time vs. 24-hour batch) .
- Solvent Recycling: Ethyl acetate recovery reduces costs .
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progression in real time .
Data Contradiction and Methodological Analysis
Q. Why do different bases (NaH vs. KCO) yield conflicting results in synthesis?
- NaH: Higher reactivity ensures complete deprotonation but risks exothermic side reactions .
- KCO: Milder conditions favor selectivity but require longer reaction times (~48 hours) .
- Resolution: Base choice depends on substrate stability; NaH is preferred for lab-scale synthesis, while KCO suits sensitive substrates .
Q. How does the oxolane ring conformation influence pharmacological properties?
- Ring Strain: Oxolane’s five-membered ring reduces strain compared to oxetane, enhancing metabolic stability .
- Solubility: Oxolane derivatives exhibit logP values ~2.5, balancing hydrophobicity for blood-brain barrier penetration .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
